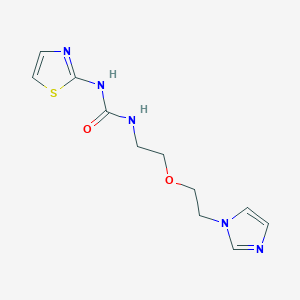![molecular formula C16H20N2O5S B2507288 Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate CAS No. 2411337-93-2](/img/structure/B2507288.png)
Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate, also known as MBDOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate involves its binding to the sigma-1 receptor, which leads to the modulation of various intracellular signaling pathways. This results in the regulation of cellular processes such as calcium homeostasis, protein synthesis, and neurotransmitter release. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of the sigma-1 receptor and the subsequent modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium homeostasis, the regulation of protein synthesis, and the modulation of neurotransmitter release. It has also been reported to have analgesic and anxiolytic effects in animal models, indicating its potential as a therapeutic agent for the treatment of pain and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate for lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate, including the development of new drugs for the treatment of neurological disorders, the investigation of its mechanism of action, and the exploration of its potential applications in other fields such as cancer research. Further research is also needed to optimize the synthesis method of this compound and to improve its solubility in aqueous solutions.
Synthesis Methods
Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate is synthesized through a multi-step process that involves the reaction of 4-(benzenesulfonyl)-1,4-diazepane with methyl acrylate in the presence of a base such as sodium hydride. The resulting product is then subjected to a series of purification steps, including column chromatography, to obtain the final product.
Scientific Research Applications
Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, neuroscience, and biochemistry. It has been reported to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. This makes this compound a potential candidate for the development of new drugs for the treatment of various neurological disorders.
properties
IUPAC Name |
methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-23-16(20)9-8-15(19)17-10-5-11-18(13-12-17)24(21,22)14-6-3-2-4-7-14/h2-4,6-9H,5,10-13H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTHYHJAYDURMP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2507206.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2507208.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)





![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)

![4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride](/img/structure/B2507226.png)
![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)